Ethylene bis(3-mercaptopropionate) Provides a Higher Modulus Network Compared to Tetraethylene Glycol Analog in Thiol-Ene Polymers
When formulated into a thiol-ene network with an ene component, the use of Ethylene bis(3-mercaptopropionate) (EGDMP) results in a significantly stiffer and stronger material compared to an analog with a longer spacer, tetraethylene glycol bis(3-mercaptopropionate). This is due to the shorter ethylene glycol core of EGDMP, which leads to a higher crosslink density in the final polymer [1].
| Evidence Dimension | Tensile Modulus |
|---|---|
| Target Compound Data | Higher (Exact value dependent on ene co-monomer, but trend consistently higher due to lower molecular weight between crosslinks) |
| Comparator Or Baseline | Tetraethylene glycol bis(3-mercaptopropionate) |
| Quantified Difference | Qualitative, consistent with structure-property relationships (shorter spacer = higher modulus) |
| Conditions | Thiol-ene photopolymerized networks |
Why This Matters
This establishes EGDMP as the preferred thiol crosslinker when a higher modulus and strength are required, avoiding the softer, more flexible materials produced by longer-chain analogs.
- [1] Soucek, M. et al. (2009). Evaluation of New 3-mercaptopropionate Thiols for Thiol-ene Photopolymerization Coatings Using Experimental Design. works.bepress.com. View Source
